![molecular formula C16H14F3NO3S B2574855 N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide CAS No. 339097-45-9](/img/structure/B2574855.png)
N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide
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Overview
Description
“N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide” is a chemical compound with the linear formula C15H12F3NO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Trifluoromethyl ketones are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives has been described, and several of these compounds have shown potency as antimicrobial agents .Chemical Reactions Analysis
Trifluoromethyl ketones have been used as key intermediates in medicinal chemistry . They are used in the synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives .Scientific Research Applications
Metabolism and Genetic Differences in Drug Processing
Studies on compounds like paracetamol (acetaminophen) highlight the complexity of drug metabolism, which involves multiple pathways including oxidation and sulfation. Research by Zhao and Pickering (2011) emphasizes the importance of understanding genetic differences in metabolism, which can affect drug efficacy and toxicity, potentially applicable to researching N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide (Zhao & Pickering, 2011).
Environmental Impact and Removal Techniques
Concerning environmental impact, Prasannamedha and Kumar (2020) discussed the contamination and removal of sulfamethoxazole, a persistent organic pollutant. This study's insights into adsorption and advanced oxidation processes (AOPs) for contaminant removal could inform research on the environmental behaviors and mitigation strategies for N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide (Prasannamedha & Kumar, 2020).
Pharmacological Effects and Potential Applications
Investigations into the analgesic effects of acetaminophen reveal complex mechanisms of action, including its metabolization into N-acylphenolamine (AM404) and interaction with specific receptors in the brain and spinal cord. This research, conducted by Ohashi and Kohno (2020), could provide a model for studying the analgesic or anti-inflammatory potential of N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide (Ohashi & Kohno, 2020).
Safety and Hazards
Future Directions
Trifluoromethyl ketones, such as “N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide”, are valuable synthetic targets and have potential applications in the construction of fluorinated pharmacons . Their use as key intermediates in medicinal chemistry suggests they may have future applications in the development of new pharmaceuticals .
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]sulfinylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3S/c1-23-13-7-5-12(6-8-13)20-15(21)10-24(22)14-4-2-3-11(9-14)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKXAPZSCGMCKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide |
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